molecular formula C9H10O B147599 4-Methoxystyrene CAS No. 637-69-4

4-Methoxystyrene

Cat. No. B147599
CAS RN: 637-69-4
M. Wt: 134.17 g/mol
InChI Key: UAJRSHJHFRVGMG-UHFFFAOYSA-N
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Description

4-Methoxystyrene is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is a derivative of styrene with a methoxy group attached to the aromatic ring, which can significantly alter its reactivity and physical properties compared to styrene itself.

Synthesis Analysis

The synthesis of 4-methoxystyrene and its derivatives has been explored in several studies. One approach involves the metal-free, visible light-initiated living cationic polymerization using 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate and methanol, which allows for controlled molecular weight and dispersity . Another method includes the synthesis of 4-methoxymethylstyrene and its copolymerization with styrene and 1,4-divinylbenzene, which is useful for producing resins for solid-phase peptide synthesis . Additionally, the preparation of polystyrenes with 4-methoxyphenol end groups through cationic polymerization of styrene has been reported, yielding products with antioxidant properties .

Molecular Structure Analysis

The molecular structure of 4-methoxystyrene has been studied through various theoretical and experimental approaches. The electron-transfer-catalyzed dimerization of 4-methoxystyrene has been explored using B3LYP/6-31G level of theory, revealing insights into the reaction pathways and intermediates involved in the process .

Chemical Reactions Analysis

4-Methoxystyrene undergoes various chemical reactions, including free radical polymerization. The reactions of 2-cyano-2-propyl radicals with 4-methoxystyrene have been studied, showing that the substituents affect the reaction rates and molecular weights of the resulting polymers . The synthesis of liquid-crystalline AB-block copolymers containing 4-methoxystyrene units has also been achieved, demonstrating the ability to form nematic mesophases .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methoxystyrene and its polymers have been extensively investigated. For instance, the "living" free radical synthesis of poly(4-hydroxystyrene) has been compared to conventional free radical polymerization, with a focus on the dissolution behavior in aqueous base . The thermal stability of polystyrene nanocomposites with 4-methoxystyrene-derived fillers has been examined, showing that the substituents in the phenyl group can significantly influence the thermal degradation behavior .

Scientific Research Applications

Photoinitiated Polymerization

4-Methoxystyrene has been utilized in metal-free, visible light-initiated living cationic polymerization. Using specific initiators, this process enables control over molecular weight and dispersity through the concentration of methanol (Perkowski, You, & Nicewicz, 2015).

Bio-based Amphiphilic Polystyrenes

Another application involves the direct-controlled/living cationic polymerization and copolymerization of 4-methoxystyrene derivatives to develop novel bio-based amphiphilic polystyrenes with phenol functions, contributing to environmentally friendly polymer production (Takeshima, Satoh, & Kamigaito, 2018).

Glass Transition Temperature Studies

Research on poly(4-methoxystyrene) derivatives has provided insights into the effects of hydrogen bonding on the glass transition temperatures of these polymers, essential for understanding their thermal properties (Nakamura, Hatakeyama, & Hatakeyama, 1981).

Synthesis Processes

The synthesis of 4-methoxystyrene itself has been a subject of study, with research detailing methods to efficiently produce this compound, which is crucial for its subsequent applications (Zeng-kai, 2010).

Polymerization Kinetics

Studies on the free radical polymerization of 4-methoxystyrene have explored its reaction rates and molecular weights, contributing to the understanding of its polymerization behavior (Berry, Ludlow, & Mazza, 1997).

Kinetic Isotope Effects

Research on kinetic isotope effects in the cycloreversion of rhenium complexes containing 4-methoxystyrene has provided insights into the mechanistic details of these reactions, important for synthetic chemistry applications (Gable & Zhuravlev, 2002).

Photodegradation Studies

The study of UV irradiation effects on polystyrene derivatives, including 4-methoxystyrene, has informed about the stability and degradation behavior of these materials (Ani & Ramadhan, 2008).

Biosynthesis Applications

4-Methoxystyrene derivatives have been synthesized in E. coli through artificial biosynthetic pathways, presenting a greener alternative for producing these compounds (Kang et al., 2015).

Ionomer Research

Studies on ionomers synthesized from 4-methoxystyrene derivatives have expanded the understanding of the physical properties of these materials, useful in material science (Clas & Eisenberg, 1986).

Dimerization Mechanisms

Research on the dimerization mechanisms of 4-methoxystyrene under different conditions has provided insights into the reaction pathways and product formation, significant for synthetic chemistry (O'Neil & Wiest, 2006).

Controlled Polymerization

The living cationic polymerization of 4-methoxystyrene has been explored in different environments, including aqueous dispersion, offering insights into controlled polymer synthesis (Kostjuk, Radchenko, & Ganachaud, 2007).

High Molar Mass Polymers

4-Methoxystyrene has been used in emulsion and miniemulsion polymerization to generate high molar mass polymers, a novel approach in polymer science (Cauvin, Ganachaud, Moreau, & Hémery, 2005).

Safety And Hazards

4-Methoxystyrene is a combustible liquid that causes skin and eye irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to use personal protective equipment when handling it . Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating .

Relevant Papers

A paper titled “New process for preparation of 4-methoxystyrene” discusses the synthesis of 4-methoxystyrene from 4-methoxyphenylethanone by three steps, including preparation of 4-methoxy-α-methyl benzyl alcohol, reaction of the potassium hydrogen sulfate, and dehydration in the tubular reactor . Another paper titled “High-throughput activity screening and sorting of single catalyst particles with a droplet microreactor using dielectrophoresis” mentions the use of 4-methoxystyrene as a probe in the sorting of catalyst particles .

properties

IUPAC Name

1-ethenyl-4-methoxybenzene
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InChI

InChI=1S/C9H10O/c1-3-8-4-6-9(10-2)7-5-8/h3-7H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJRSHJHFRVGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

24936-44-5
Record name Benzene, 1-ethenyl-4-methoxy-, homopolymer
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DSSTOX Substance ID

DTXSID7073222
Record name Benzene, 1-ethenyl-4-methoxy-
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Molecular Weight

134.17 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 4-Vinylanisole
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Product Name

4-Methoxystyrene

CAS RN

637-69-4
Record name 4-Methoxystyrene
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Synthesis routes and methods I

Procedure details

To a stirred solution of n-butyllithium (4 mL, 2,5 M solution in Hexane, 10 mmol) (Aldrich) in ether (30 mL) was added methyltriphenylphosphonium bromide (3.57 g, 10 mmol) (Aldrich) over a period of 5 min. The reaction mixture was stirred for 4 h at room temperature. To the resulting orange solution was added 4-methoxybenzaldehyde (1.34 mL, 10 mmol) (Aldrich) dropwise. The solution became colorless, and a white precipitate separated. The mixture was then heated to reflux and immediately allowed to cool to room temperature. The precipitate was removed by filtration. The precipitate was washed with ether and the combined ethereal filtrates were washed with water until neutral and then dried over anhydrous MgSO4. The solvent was removed, and the residue was used in the next reaction without further purification.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.57 g
Type
catalyst
Reaction Step One
Quantity
1.34 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

p-Methoxystyrene was polymerized in the same manner as in Example 10, and 25 ml (0.26 mole/1) of p-tert-butoxystyrene was thereafter added to the reaction mixture and further polymerized therewith at an elevated temperature of 25° C. Subsequently, methanol (330 mmoles/1) containing a small amount of ammonia water was added to the reaction system to terminate the polymerization and obtain a mixture containing a polymer. The mixture was washed first with a hydrochloric acid aqueous solution (8 vol. %) and then with water, followed by evaporation for the removal of the solvent, etc. to collect the polymer.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
330 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

p-Methoxystyrene was polymerized in the same manner as in Example 25 and 25 ml (0.26 mole/1) of p-tert-butoxystyrene was thereafter added to the reaction mixture and further polymerized therewith at an elevated temperature of 25° C. Subsequently, methanol (330 mmoles/l) containing a small amount of ammonia water was added to the reaction system to terminate the polymerization and obtain a mixture containing a polymer. The mixture was washed first with a hydrochloric acid aqueous solution (8 vol. %) and then with water, followed by evaporation for the removal of the solvent, etc. to collect the polymer.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxystyrene
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Citations

For This Compound
2,710
Citations
MC Piton, MA Winnik, TP Davis… - Journal of Polymer …, 1990 - Wiley Online Library
… copolymerization of 4-methoxystyrene with methyl methacrylate and 4-methoxystyrene with styrene … Mayo-Lewis model kinetics for 4-methoxystyrene with methyl methacrylate but not for …
Number of citations: 49 onlinelibrary.wiley.com
AJ Perkowski, W You, DA Nicewicz - Journal of the American …, 2015 - ACS Publications
… , then the poly(4-methoxystyrene) chain ends should still be … indication that the poly(4-methoxystyrene) chain ends are still … precipitation of the poly(4-methoxystyrene). The GPC trace …
Number of citations: 174 pubs.acs.org
M Kojima, Y Kuriyama, H Sakuragi… - Bulletin of the Chemical …, 1991 - journal.csj.jp
… Photoreactions of 4-methoxystyrene (1) sensitized with dyes such as Acriflavine, … the sensitizers, that the dye-sensitized oxygenation of 4-methoxystyrene (1) in methanol proceeds in the …
Number of citations: 22 www.journal.csj.jp
CS Sevov, O Wiest - The Journal of Organic Chemistry, 2008 - ACS Publications
… The dependence of the selectivity of the Diels−Alder reaction between (R)-α-phellandrene and 4-methoxystyrene catalyzed by photoinduced electron transfer with tris(4-methoxyphenyl) …
Number of citations: 25 pubs.acs.org
Y Tao, J He, Z Wang, J Pan, H Jiang, S Chen… - …, 2001 - ACS Publications
… as a macroinitiator for the polymerization of 4-methoxystyrene in toluene without any classical … Figure 9 1 H NMR spectrum of the product of 4-methoxystyrene polymerization initiated by …
Number of citations: 63 pubs.acs.org
NP Schepp, LJ Johnston - Journal of the American Chemical …, 1994 - ACS Publications
… 4-methoxystyrene radical cationto neutral 4-methoxystyrene … mediated dimerization of 4-methoxystyrene using chloranil as … , at low concentrations of 4-methoxystyrene. At higher …
Number of citations: 85 pubs.acs.org
Y Inoue, T Okano, N Yamasaki, A Tai - Journal of Photochemistry and …, 1992 - Elsevier
Enantiodifferentiating [2+2] photocyclodimerizations of phenyl vinyl ethers (1 and 2) and 4-methoxystyrene (3) were performed in acetonitrile at 25 C in the presence of optically active …
Number of citations: 11 www.sciencedirect.com
J Xu, C Lv, B Du, X Wang, OKC Tsui - Macromolecules, 2020 - ACS Publications
We show that the thickness, h 0 , dependence of the effective viscosity, η eff (h 0 ), of unentangled random copolymer films of styrene (St) and 4-methoxystyrene (MeOS) supported by …
Number of citations: 4 pubs.acs.org
J MichaeláHollas - Journal of the Chemical Society, Faraday …, 1995 - pubs.rsc.org
The S1–S0 fluorescence excitation spectrum of 4-methoxystyrene seeded into a supersonic free jet shows two 000 bands, corresponding to the cis and trans rotational isomers. …
Number of citations: 15 pubs.rsc.org
RWH Berry, AJ Ludlow… - … Chemistry and Physics, 1997 - Wiley Online Library
… the free radical polymerisation of 4-methoxystyrene and 4-… ene and 0.48 for both 4-methoxystyrene and 4-methylstyrene, … mol * s * dm-3 for 4-methoxystyrene and 1.30 x lo4 mol - s - …
Number of citations: 6 onlinelibrary.wiley.com

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